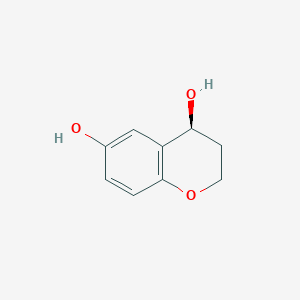

(4S)-3,4-Dihydro-2H-chromene-4,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-Dihydro-2H-chromene-4,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed intramolecular cyclization of a suitable phenolic precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-Dihydro-2H-chromene-4,6-diol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromone derivatives, while reduction can yield more saturated chroman derivatives.

Scientific Research Applications

(4S)-3,4-Dihydro-2H-chromene-4,6-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (4S)-3,4-Dihydro-2H-chromene-4,6-diol exerts its effects is primarily through its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Chromone: A structurally related compound with similar biological activities.

Flavonoids: A class of compounds that share the chromene core structure and are known for their antioxidant properties.

Coumarins: Another class of compounds with a similar structure and diverse biological activities.

Uniqueness

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 4 and 6. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a benzopyran structure. Its unique stereochemistry and hydroxyl functional groups at positions 4 and 6 contribute to its distinct reactivity and biological activity.

1. Antioxidant Properties

The compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Anticancer Activity

Studies have demonstrated that derivatives of chromenes possess anticancer properties. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound has been linked to reduced cell migration and invasion in various cancer models .

4. Antimicrobial Properties

This compound has shown effectiveness against various microbial strains. Its antimicrobial activity is attributed to its ability to disrupt microbial membranes and inhibit essential enzymatic functions within microbial cells .

5. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect positions it as a candidate for further research in neurodegenerative diseases .

The biological effects of this compound are primarily mediated through its interaction with various biological targets:

- Antioxidant Activity : The compound acts as a free radical scavenger.

- Enzyme Modulation : It interacts with enzymes involved in inflammatory processes.

- Cellular Signaling : It may influence signaling pathways related to apoptosis and cell proliferation.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, this compound exhibited protective effects against amyloid-beta-induced toxicity.

- Inflammatory Disorders : Clinical evaluations indicated that patients receiving formulations containing chromene derivatives experienced reduced symptoms associated with chronic inflammatory diseases .

Properties

IUPAC Name |

(4S)-3,4-dihydro-2H-chromene-4,6-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXNYIUQLLDBS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.